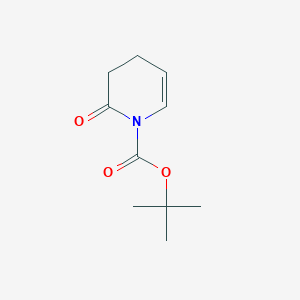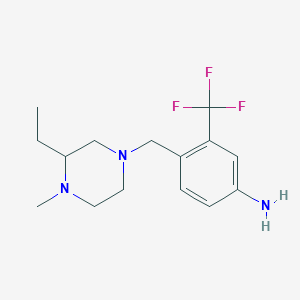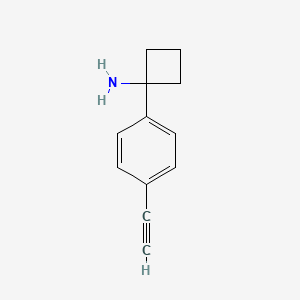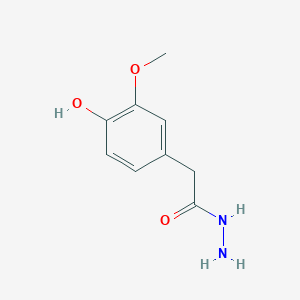
9H-carbazole-3,6-dicarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-3,6-dicarbaldehyde is an organic compound with the molecular formula C14H9NO2. It is a derivative of carbazole, a nitrogen-containing heterocyclic compound. This compound is characterized by the presence of two formyl groups (-CHO) attached to the 3rd and 6th positions of the carbazole ring. It is a white to pale yellow solid with a distinct aromatic odor and is known for its stability under normal conditions .
Métodos De Preparación
The synthesis of 9H-carbazole-3,6-dicarbaldehyde typically involves the formylation of carbazole. One common method is the Vilsmeier-Haack reaction, where carbazole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired dicarbaldehyde product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
9H-Carbazole-3,6-dicarbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the 1st, 2nd, 4th, and 5th positions of the carbazole ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions include 9H-carbazole-3,6-dicarboxylic acid, 9H-carbazole-3,6-dimethanol, and various substituted carbazole derivatives .
Aplicaciones Científicas De Investigación
9H-Carbazole-3,6-dicarbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-carbazole-3,6-dicarbaldehyde and its derivatives often involves interactions with specific molecular targets. For example, some derivatives act as enzyme inhibitors by binding to the active site of enzymes, thereby blocking their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
9H-Carbazole-3,6-dicarbaldehyde can be compared with other carbazole derivatives, such as:
9-Ethylcarbazole-3,6-dicarbaldehyde: Similar in structure but with an ethyl group at the nitrogen atom, it exhibits different photophysical properties.
9-Methylcarbazole-3,6-dicarbaldehyde: This compound has a methyl group at the nitrogen atom and shows variations in reactivity and stability.
9-Benzylcarbazole-3,6-dicarbaldehyde: With a benzyl group at the nitrogen atom, it is used in the synthesis of coordination cages and other complex structures.
The uniqueness of this compound lies in its versatility and ease of functionalization, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C14H9NO2 |
|---|---|
Peso molecular |
223.23 g/mol |
Nombre IUPAC |
9H-carbazole-3,6-dicarbaldehyde |
InChI |
InChI=1S/C14H9NO2/c16-7-9-1-3-13-11(5-9)12-6-10(8-17)2-4-14(12)15-13/h1-8,15H |
Clave InChI |
CFXBQRKAIVEHJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C=O)C3=C(N2)C=CC(=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


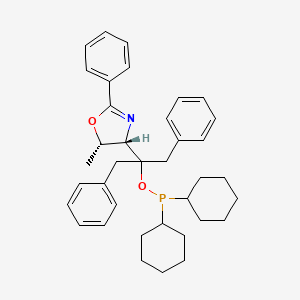
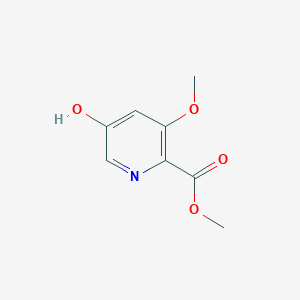
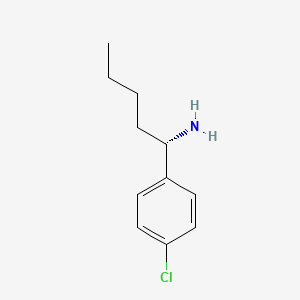
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12963984.png)
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)

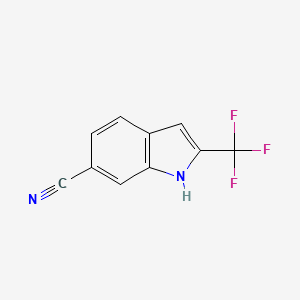
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
